molecular formula C14H20N2O B15211790 5-(2-(Octahydro-1H-quinolizin-9a-yl)vinyl)isoxazole

5-(2-(Octahydro-1H-quinolizin-9a-yl)vinyl)isoxazole

Cat. No.: B15211790
M. Wt: 232.32 g/mol
InChI Key: BILQQYVFSZUSKS-WEVVVXLNSA-N
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Description

5-(2-(Octahydro-1H-quinolizin-9a-yl)vinyl)isoxazole is a complex organic compound characterized by its unique structure, which includes an isoxazole ring and a quinolizidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-(Octahydro-1H-quinolizin-9a-yl)vinyl)isoxazole typically involves the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.

    Introduction of the Quinolizidine Moiety: The quinolizidine structure can be introduced via a series of reduction and cyclization reactions starting from a suitable precursor such as a piperidine derivative.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

5-(2-(Octahydro-1H-quinolizin-9a-yl)vinyl)isoxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the isoxazole ring, especially at the 3-position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in a polar aprotic solvent like dimethyl sulfoxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of various substituted isoxazoles.

Scientific Research Applications

5-(2-(Octahydro-1H-quinolizin-9a-yl)vinyl)isoxazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(2-(Octahydro-1H-quinolizin-9a-yl)vinyl)isoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Similar Compounds

    Octahydro-1H-quinolizin-9a-ylmethanol: Shares the quinolizidine moiety but lacks the isoxazole ring.

    Isoxazole Derivatives: Compounds with similar isoxazole rings but different substituents.

Uniqueness

5-(2-(Octahydro-1H-quinolizin-9a-yl)vinyl)isoxazole is unique due to the combination of the isoxazole ring and the quinolizidine moiety, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C14H20N2O

Molecular Weight

232.32 g/mol

IUPAC Name

5-[(E)-2-(1,2,3,4,6,7,8,9-octahydroquinolizin-9a-yl)ethenyl]-1,2-oxazole

InChI

InChI=1S/C14H20N2O/c1-3-11-16-12-4-2-8-14(16,7-1)9-5-13-6-10-15-17-13/h5-6,9-10H,1-4,7-8,11-12H2/b9-5+

InChI Key

BILQQYVFSZUSKS-WEVVVXLNSA-N

Isomeric SMILES

C1CCN2CCCCC2(C1)/C=C/C3=CC=NO3

Canonical SMILES

C1CCN2CCCCC2(C1)C=CC3=CC=NO3

Origin of Product

United States

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